1-Acetyl-1,2-dihydroquinoline

Photochromic Materials Security Inks UV-Sensitive Coatings

Procure 1-Acetyl-1,2-dihydroquinoline (CAS 10174-55-7) to leverage its unique N-acetyl group. This electron-withdrawing substituent enables irreversible photochromic coloring under neutral conditions, unlike unsubstituted DHQs that require an acidic environment. It is critical for designing UV-activated security inks and dry lithographic coatings. It is also the essential starting material for synthesizing patented 2-substituted-1-acyl-1,2-dihydroquinoline derivatives that modulate HDL cholesterol. Using a generic analog risks experimental failure and loss of IP.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 10174-55-7
Cat. No. B158073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-1,2-dihydroquinoline
CAS10174-55-7
Synonyms1-Acetyl-1,2-dihydroquinoline
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(=O)N1CC=CC2=CC=CC=C21
InChIInChI=1S/C11H11NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-7H,8H2,1H3
InChIKeyVGEPKKUTRKZFEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-1,2-dihydroquinoline (CAS 10174-55-7) Technical Procurement Guide


1-Acetyl-1,2-dihydroquinoline (CAS 10174-55-7) is a 1,2-dihydroquinoline derivative featuring an N-acetyl substituent, with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . Its structural and functional properties are primarily derived from the partially saturated quinoline ring and the electron-withdrawing acetyl group . Key physicochemical parameters include a melting point of 41.5-43 °C (recrystallized from pentane) and a boiling point of 125-127 °C at 3 Torr .

Why 1-Acetyl-1,2-dihydroquinoline (CAS 10174-55-7) Cannot Be Replaced by Unsubstituted or N-H Analogs


The presence of the N-acetyl group in 1-Acetyl-1,2-dihydroquinoline is a critical differentiator that fundamentally alters its chemical behavior and application potential. Unsubstituted 1,2-dihydroquinolines (DHQs) typically require an acidic environment to undergo irreversible photochromic coloring upon UV exposure [1]. In contrast, the electron-withdrawing acetyl substituent enables this color change to occur under neutral conditions, expanding its utility in sensitive applications like security inks and imaging layers [1]. Furthermore, the acetyl group acts as a protecting moiety for the nitrogen, influencing reactivity in subsequent synthetic transformations. As a specific building block, it is a precursor to 2-substituted-1-acyl-1,2-dihydroquinoline derivatives, which have been patented for therapeutic use in modulating HDL cholesterol [2]. Therefore, substituting with a generic or unsubstituted analog would negate these application-specific properties, leading to experimental failure or loss of intellectual property.

Quantitative Evidence for Selecting 1-Acetyl-1,2-dihydroquinoline (CAS 10174-55-7) Over Analogs


Neutral-Condition Photochromism vs. Acid-Dependent Behavior of Unsubstituted DHQ

1-Acetyl-1,2-dihydroquinoline demonstrates irreversible photochromism in neutral conditions, unlike its N-H analog. The parent 1,2-dihydroquinoline requires the presence of an acid (e.g., trichloroacetic acid, 1-2% w/w) to color upon UV exposure [1]. Substitution of the N-hydrogen with an electron-withdrawing acetyl group eliminates this acid dependency, enabling the compound to function in neutral polymer matrices [1].

Photochromic Materials Security Inks UV-Sensitive Coatings

Synthesis via Efficient Aryl Acetylene Addition vs. Reissert Compound Routes

A method for the efficient introduction of aryl acetylenes to quinolinium salts provides a direct route to 1-acyl-1,2-dihydroquinolines, including 1-Acetyl-1,2-dihydroquinoline [1]. This approach offers a synthetic alternative to classical routes involving Reissert compounds [2]. While specific quantitative yield comparisons for the acetyl derivative were not detailed in the accessible data, the methodology establishes a defined synthetic entry point for procuring the compound.

Organic Synthesis Methodology Quinoline Derivatives

Precursor to 2-Substituted Derivatives with HDL-Cholesterol Modulating Activity

1-Acetyl-1,2-dihydroquinoline serves as a key scaffold for synthesizing 2-substituted-1-acyl-1,2-dihydroquinoline derivatives, a class of compounds patented for increasing high-density lipoprotein (HDL) cholesterol concentrations [1]. The patent claims the use of these derivatives for treating atherosclerotic conditions [1]. This specific substitution pattern is essential for the claimed biological activity, differentiating it from other dihydroquinoline analogs lacking the 2-position substitution.

Medicinal Chemistry HDL Modulation Cardiovascular

Optimized Use Cases for 1-Acetyl-1,2-dihydroquinoline (CAS 10174-55-7)


Formulation of Acid-Free, Irreversible Photochromic Security Inks

As established by the comparative evidence on photochromic response, 1-Acetyl-1,2-dihydroquinoline is the optimal choice for formulating neutral-condition, UV-activated security inks [1]. Its ability to undergo irreversible coloration without an acidic catalyst allows for the creation of stable, invisible markings on a wide range of substrates, including paper and labels, for anti-counterfeiting and validation purposes [1].

Synthesis of 2-Substituted HDL Modulators

For medicinal chemistry teams investigating dyslipidemia, 1-Acetyl-1,2-dihydroquinoline is a critical procurement item as a starting material [2]. It enables the synthesis of a specific class of patented 2-substituted-1-acyl-1,2-dihydroquinoline derivatives with claimed efficacy in raising HDL cholesterol levels, a key target in cardiovascular disease research [2].

Methodological Studies in 1,2-Dihydroquinoline Synthesis

Researchers developing novel synthetic routes to 1,2-dihydroquinolines can use 1-Acetyl-1,2-dihydroquinoline as a specific target for validation [3]. Its established synthesis via aryl acetylene addition to quinolinium salts provides a benchmark for comparing the efficiency, scope, and yield of new catalytic or mechanochemical methods against classical approaches [3].

Development of UV-Sensitive Imaging and Lithographic Coatings

The neutral-condition photochromism of this compound [1] is advantageous in creating dry, UV-imagable lithographic coatings. A layer containing the compound can be coated onto a substrate and subsequently exposed to UV light through a mask to create a permanent image without requiring a wet development step, simplifying the imaging process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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